3-(4-ethylphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N7O2/c1-2-13-3-9-16(10-4-13)32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-34-17)14-5-7-15(8-6-14)22(23,24)25/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJBUBHYYKYSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the triazolopyrimidine core, and the final coupling of these fragments. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents

Key Observations :
Pharmacological and Physicochemical Properties
- Solubility : The trifluoromethyl group reduces aqueous solubility compared to methoxy analogues but increases membrane permeability .
- Binding Affinity : Oxadiazole-linked aromatic systems in the target compound may exhibit stronger π-π stacking with kinase ATP-binding pockets than thiadiazole derivatives .
- Metabolic Stability : 1,2,4-Oxadiazoles are less prone to oxidative metabolism than thiadiazoles, extending half-life .
Biological Activity
The compound 3-(4-ethylphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis methods, and biological activities based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 483.41 g/mol. The presence of trifluoromethyl and oxadiazole moieties suggests significant interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated antimicrobial properties. For instance:
- Triazole derivatives have been shown to exhibit antifungal activity against various strains of fungi.
- Oxadiazole derivatives are noted for their antibacterial effects.
In vitro studies have suggested that the presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth significantly.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole-based compounds:
- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation.
- Mechanism of Action : The proposed mechanism includes apoptosis induction through the activation of caspases and modulation of cell cycle progression.
Anti-inflammatory Effects
Compounds containing triazole and oxadiazole rings have been associated with anti-inflammatory activities:
- In Vivo Studies : Animal models treated with similar compounds showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating potential therapeutic effects in inflammatory diseases.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The compound showed notable activity against:
| Bacteria Type | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Screening
In a screening assay using MCF-7 breast cancer cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Oxadiazole Formation : Reacting amidoxime derivatives with acid chlorides.
- Final Coupling : Combining the triazole and oxadiazole intermediates through nucleophilic substitution.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring followed by coupling to the triazolo-pyrimidine core. Key steps include:
- Oxadiazole formation : Reacting precursors like 4-(trifluoromethyl)benzamide with hydroxylamine under reflux in ethanol to form the 1,2,4-oxadiazole intermediate .
- Triazolo-pyrimidine assembly : Coupling the oxadiazole-methyl group to the triazolo-pyrimidine scaffold via nucleophilic substitution or click chemistry .
- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to achieve >95% purity . Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (60–100°C for cyclization), and catalysts (e.g., NaH for deprotonation) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing methylene protons in the oxadiazole linker) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in the pyrimidinone ring) .
- HPLC-MS : Purity assessment and molecular weight confirmation .
- X-ray crystallography : Resolving crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What solvent systems are recommended for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Stability testing in DMSO at 4°C over 72 hours shows <5% degradation via HPLC . For biological assays, dilute stock solutions in PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) across studies?
Yield discrepancies often arise from:
- Reaction scale : Milligram-scale reactions may suffer from inefficient mixing or heat transfer compared to gram-scale .
- Catalyst purity : Trace moisture in NaH or Pd catalysts can deactivate intermediates .
- Workup protocols : Incomplete extraction of polar byproducts (e.g., unreacted hydrazine derivatives) reduces isolated yields . Mitigation strategies include:
- Repeating reactions under inert atmospheres (Ar/N₂).
- Using high-purity reagents and real-time monitoring (TLC or in-situ IR) .
Q. What methodologies are used to assess its interaction with biological targets (e.g., enzymes)?
- Molecular docking : Targeting enzymes like 14-α-demethylase (PDB ID: 3LD6) to predict binding affinities. The trifluoromethyl group enhances hydrophobic interactions with active-site residues .
- Enzyme inhibition assays : Measuring IC₅₀ values via spectrophotometric methods (e.g., Candida albicans CYP51 inhibition) .
- Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters (ΔG, ΔH) of binding .
Q. How can regioselectivity challenges during triazole-pyrimidine fusion be addressed?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) on the phenyl ring guide cyclization to the 1,2,3-triazolo[4,5-d]pyrimidine isomer .
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures precise triazole ring formation .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Deuterium labeling : Replacing labile hydrogens (e.g., methylene groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Masking the pyrimidinone carbonyl as an ester to enhance bioavailability .
- Co-crystallization : Enhancing solubility via co-formers (e.g., cyclodextrins) .
Methodological Considerations
- Synthetic reproducibility : Document intermediates at each step (e.g., oxadiazole-methyl chloride) and validate via melting point/NMR .
- Data validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

